1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile
Description
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is a piperidine-based compound featuring a carbonitrile group at the 4-position of the piperidine ring and a 2-(4-fluorophenoxy)acetyl substituent. The fluorophenoxy moiety enhances lipophilicity and metabolic stability, while the carbonitrile group may contribute to hydrogen bonding or dipole interactions in biological systems.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMVDRWZYMBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of the Fluorophenoxyacetyl Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-fluorophenoxyacetyl chloride.
Acylation of Piperidine: The 4-fluorophenoxyacetyl chloride is then reacted with piperidine in the presence of a base to form the desired 1-[2-(4-fluorophenoxy)acetyl]piperidine intermediate.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The nitrile group at position 4 is susceptible to catalytic hydrogenation. For example:
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Nitrile to Amine : Using rhodium(I) or ruthenium(II) catalysts under hydrogen gas, the nitrile can be reduced to a primary amine. A rhodium(I)/ferrocene ligand system achieves >99% conversion with minimal byproducts .
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Piperidine Ring Modifications : Asymmetric hydrogenation of substituted piperidinones (using Ru or Rh catalysts) yields stereoselective products, as demonstrated in the synthesis of Janus kinase inhibitors .
Key Conditions
| Reaction Type | Catalyst System | Byproduct Control | Yield |
|---|---|---|---|
| Nitrile hydrogenation | Rh(I)/ferrocene ligand | <1% defluorinated | >95% |
| Piperidine reduction | Ru(II)/chiral complex | ~3% impurities | 85–90% |
Nucleophilic Additions and Cyclizations
The nitrile group participates in nucleophilic additions or cyclizations:
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Knoevenagel Condensation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form α,β-unsaturated nitriles, as observed in pyridine synthesis .
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Cycloadditions : The nitrile may engage in [3 + 2] cycloadditions with azides to form tetrazole derivatives, though direct examples require validation .
Hydrolysis Reactions
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Nitrile to Carboxylic Acid : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. For example, HCl/EtOH at reflux yields 1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carboxylic acid .
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Esterification : Subsequent treatment with acetyl chloride forms acetylated derivatives, a step used in synthesizing intermediates for antihistamines like fexofenadine .
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation:
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N-Acetylation : Acetic anhydride or acetyl chloride in refluxing toluene forms N-acetyl derivatives, critical for protecting the amine during further reactions .
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Friedel-Crafts Acylation : Reacts with benzoyl chloride to introduce aryl ketone groups, enabling subsequent Grignard additions .
Cross-Coupling Reactions
The 4-fluorophenoxy group enables metal-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups at the phenoxy position .
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Buchwald-Hartwig Amination : Nickel or palladium catalysts facilitate C–N bond formation with amines, enhancing pharmacological relevance .
Example Protocol
text1. Dissolve 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile (1 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%) in degassed DMF. 2. Heat at 80°C for 12 h under N₂. 3. Purify via column chromatography (hexane:EtOAc = 4:1). Yield: 70–85%[6][8].
Stability and Byproduct Considerations
Scientific Research Applications
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyacetyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Structural Analogues in Piperidine Carbonitrile Family
Compound 1 : 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile ()
- Structure : Piperidine-4-carbonitrile with a 4-(trifluoromethyl)phenyl group.
- Synthesis : Synthesized via nickel-catalyzed cross-coupling at room temperature (3 hours, 88% yield).
- Applications: Likely explored in medicinal chemistry for its aromatic and electron-deficient properties .
Compound 2 : 1-(3-Bromo-5-chloropyridin-4-yl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-4-carbonitrile ()
- Structure : Piperidine-4-carbonitrile with halogenated pyridine and silyl-protected hydroxyl groups.
- Key Differences :
Compound 3 : 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile ()
- Structure : Dihydropyridine core with dual carbonitrile groups and a fluorophenyl substituent.
- Key Differences: The dihydropyridine ring (non-aromatic) offers redox activity, unlike the fully saturated piperidine. Applications: Used as calcium channel blockers (e.g., nifedipine analogs), suggesting divergent biological targets compared to the target compound .
Substituent Effects on Physicochemical Properties
Biological Activity
1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a fluorophenoxyacetyl group, and a carbonitrile moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular structure of this compound is characterized by:
- Piperidine Ring : Provides structural stability and is often involved in receptor binding.
- Fluorophenoxyacetyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Carbonitrile Group : Can participate in hydrogen bonding and influence the compound's reactivity.
The molecular formula is CHFNO, with a molecular weight of approximately 273.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The carbonitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The fluorophenoxyacetyl group may enhance the compound's affinity for specific receptors, modulating signaling pathways related to neurotransmission and cellular responses .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC values lower than reference drugs like doxorubicin .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological effects:
- Monoamine Transporters : It may interact with human monoamine transporters such as SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter), influencing neurotransmitter levels in the brain .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the piperidine structure or substituents can significantly impact biological activity:
- Fluorine Substitution : The presence of fluorine in the phenoxy group enhances lipophilicity and receptor binding.
- Carbonitrile Group : Variations in the carbonitrile position can alter enzyme inhibition potency.
Case Studies
Several studies have illustrated the biological potential of related compounds:
- Anticonvulsant Activity : Analogues exhibiting thiazole rings showed promising anticonvulsant properties, indicating that similar structural motifs could enhance the activity of piperidine derivatives like this compound .
- Cancer Treatment Applications : Investigations into thiazole-integrated compounds revealed significant antiproliferative effects, suggesting that incorporating similar moieties into piperidine structures could yield effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
